molecular formula C32H42N2O2 B6291189 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one CAS No. 2622208-60-8

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one

Cat. No.: B6291189
CAS No.: 2622208-60-8
M. Wt: 486.7 g/mol
InChI Key: JNWKRYNKILKNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Benzo[a]phenoxazin-5-one Derivatives in Contemporary Chemical Research

Benzo[a]phenoxazin-5-one derivatives represent a prominent class of heterocyclic dyes known for their remarkable photophysical properties, including strong absorption in the visible region of the electromagnetic spectrum and often intense fluorescence. Their rigid, planar aromatic core provides a robust framework that can be chemically modified to fine-tune their electronic and optical characteristics.

These derivatives have found widespread use in diverse areas of scientific inquiry. In materials science, their high molar extinction coefficients and fluorescence quantum yields make them suitable for applications in organic electronics. In the realm of biomedical research, their sensitivity to the local environment has been harnessed for the development of fluorescent probes capable of imaging cellular structures and reporting on physiological conditions. A well-known member of this family is Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one), a highly fluorescent dye extensively used as a stain for intracellular lipid droplets. researchgate.netnih.gov The study of various benzo[a]phenoxazin-5-one derivatives allows researchers to expand the palette of available functional dyes with properties optimized for specific applications. nih.govsciforum.net

The Role of Amine Substituents in Tuning the Electronic and Optical Properties of Chromophoric Systems

The introduction of amine substituents onto a chromophoric core is a powerful strategy for modulating its electronic and optical properties. The nitrogen atom of the amine group possesses a lone pair of electrons that can be delocalized into the π-system of the chromophore, a phenomenon known as intramolecular charge transfer (ICT). This charge transfer from the electron-donating amine group to the electron-accepting core of the molecule significantly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The extent of this ICT can be controlled by the nature of the alkyl groups attached to the nitrogen atom. The electron-donating ability of the amine group and its steric profile can impact the absorption and emission wavelengths, fluorescence quantum yield, and solvatochromism (the change in color with the polarity of the solvent). For instance, increasing the electron-donating strength of the amine substituent generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. The steric hindrance introduced by bulky alkyl groups can affect the planarity of the molecule and, consequently, its photophysical properties. sciforum.net

Significance of 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one as a Model System for Structure-Property Investigations

While specific research data on this compound is not extensively available in the public domain, its structure suggests its importance as a model system for investigating the influence of bulky and flexible alkyl chains on the properties of the benzo[a]phenoxazin-5-one chromophore. The two 2-ethylhexyl chains attached to the nitrogen at the 9-position are significantly larger and more flexible than the ethyl groups in the well-studied Nile Red.

This structural modification is expected to have several key consequences:

Solubility: The long, branched alkyl chains are likely to enhance the solubility of the chromophore in nonpolar organic solvents and lipidic environments. This is a crucial property for applications such as the staining of biological membranes and lipid droplets.

Steric Effects: The bulky nature of the bis(2-ethylhexyl)amino group could induce steric hindrance, potentially affecting the planarity of the benzo[a]phenoxazin-5-one core and influencing its photophysical properties.

Photophysical Properties: The altered electronic environment and steric constraints imposed by the bis(2-ethylhexyl) groups are expected to modulate the absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime compared to analogs with smaller N-alkyl substituents.

Overview of Research Paradigms and Methodologies Applied to this compound

The investigation of novel chromophores like this compound typically involves a multidisciplinary approach combining synthetic chemistry, spectroscopy, and computational modeling.

Synthesis and Characterization: The synthesis of such derivatives often involves the condensation of a substituted aminonaphthol with a corresponding nitrosophenol derivative. nih.gov Following synthesis, a thorough characterization is essential to confirm the structure and purity of the compound. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and determine the absorption properties.

Photophysical Investigations: A detailed study of the photophysical properties is crucial to understand the chromophore's behavior upon interaction with light. Key parameters that are typically investigated include:

Absorption and Emission Spectra: To determine the wavelengths of maximum absorption and emission in various solvents.

Fluorescence Quantum Yield: To quantify the efficiency of the fluorescence process.

Fluorescence Lifetime: To measure the duration of the excited state.

Solvatochromism: To assess the sensitivity of the chromophore's optical properties to the polarity of its environment.

Computational Modeling: Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide valuable insights into the electronic structure, molecular geometry, and excited-state properties of the chromophore. These computational studies can help rationalize the experimentally observed properties and guide the design of new molecules with desired characteristics. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic research into this compound and its analogs are multifaceted:

Fundamental Understanding: To gain a deeper understanding of the structure-property relationships in benzo[a]phenoxazin-5-one derivatives, with a particular focus on the impact of the N-alkyl substituents on their photophysical and electronic properties.

Development of Novel Probes: To explore the potential of this compound as a fluorescent probe for biological applications, such as the imaging of lipid droplets and other cellular components. The enhanced lipophilicity conferred by the bis(2-ethylhexyl) groups makes it a promising candidate for such applications.

Materials Science Applications: To evaluate its suitability for incorporation into advanced materials, such as organic light-emitting diodes (OLEDs), where its solubility and photophysical properties could be advantageous.

Comparative Studies: To serve as a benchmark compound for comparison with other newly synthesized benzo[a]phenoxazin-5-one derivatives, thereby contributing to the systematic development of this important class of chromophores.

Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents typical photophysical data for its close analog, Nile Red (9-diethylaminobenzo[a]phenoxazin-5-one), in various solvents to illustrate the characteristic solvatochromic behavior of this class of compounds.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)
Cyclohexane515585
Toluene525605
Chloroform545625
Ethanol (B145695)552635
Methanol553640

Detailed Research Findings

Research on analogous 9-dialkylaminobenzo[a]phenoxazin-5-one derivatives has yielded several key findings that provide a framework for understanding the potential properties of this compound.

Studies on Nile Red have demonstrated its pronounced solvatochromism, with a significant red-shift in its emission spectrum as the solvent polarity increases. researchgate.net This behavior is attributed to the stabilization of the more polar excited state in polar solvents. The fluorescence quantum yield of Nile Red is high in nonpolar environments but decreases significantly in polar, protic solvents. This property is the basis for its use as a sensitive probe for hydrophobic environments.

The synthesis of various Nile Red analogs with different substituents on the benzo[a]phenoxazin-5-one core has been explored to fine-tune its spectroscopic properties. nih.gov For example, introducing electron-withdrawing or electron-donating groups at other positions on the aromatic ring can further modulate the absorption and emission wavelengths, as well as the two-photon absorption cross-section, which is relevant for advanced microscopy techniques.

Computational studies on Nile Red and related structures have provided a theoretical basis for their observed photophysical properties. These studies confirm the intramolecular charge transfer character of the lowest energy electronic transition and help to rationalize the effects of solvent polarity and structural modifications on the electronic energy levels. nih.gov

While direct experimental data for this compound is scarce, the extensive research on its analogs strongly suggests that it would exhibit similar solvatochromic and fluorescent properties, with the bulky bis(2-ethylhexyl) groups primarily influencing its solubility and potentially causing subtle shifts in its photophysical parameters due to steric effects. Further experimental and computational studies are needed to fully elucidate the specific characteristics of this intriguing chromophore.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N2O2/c1-5-9-13-23(7-3)21-34(22-24(8-4)14-10-6-2)25-17-18-28-30(19-25)36-31-20-29(35)26-15-11-12-16-27(26)32(31)33-28/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWKRYNKILKNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Studies of 9 Bis 2 Ethylhexyl Amino Benzo a Phenoxazin 5 One

Retrosynthetic Analysis and Key Precursors for 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one

Retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The first approach involves disconnecting the C-N bond at the 9-position, leading to a benzo[a]phenoxazin-5-one core functionalized with a suitable leaving group (e.g., a halogen) and bis(2-ethylhexyl)amine (B85733). This strategy relies on late-stage functionalization.

A second, more convergent approach, involves the disconnection of the phenoxazine (B87303) ring itself. This leads to two key precursors: a substituted naphthoquinone derivative and a substituted aminophenol. In this pathway, the crucial 9-amino moiety is incorporated into one of the precursors, namely 4-[bis(2-ethylhexyl)amino]-2-aminophenol. This precursor is then condensed with a naphthoquinone derivative, such as 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone), to construct the heterocyclic core in a single key step.

The key precursors identified through these analyses are:

Bis(2-ethylhexyl)amine : The source of the bulky, lipophilic amino group. nih.gov

2-Hydroxy-1,4-naphthoquinone (Lawsone) : A common starting material for the naphthoquinone portion of the core. nih.gov

Substituted o-Aminophenols : Such as 4-nitro-2-aminophenol or 4-halo-2-aminophenol, which can be functionalized with the dialkylamino group before or after ring formation.

9-Halo-benzo[a]phenoxazin-5-one : An intermediate for late-stage amination strategies.

Synthesis of the Benzo[a]phenoxazin-5-one Core: Classical and Modern Approaches

The formation of the tetracyclic benzo[a]phenoxazin-5-one system is a critical phase of the synthesis. Both classical and modern methods are employed to achieve this transformation efficiently.

Intramolecular cyclization represents a powerful strategy for forming the central oxazine (B8389632) ring. This approach typically begins with a precursor that already contains the naphthyl and phenyl rings linked by an ether or amine bridge. For instance, a suitably substituted 2-(2-amino-aryloxy)-naphthalene-1,4-dione could undergo an intramolecular condensation reaction. This cyclization is often promoted by acid or thermal conditions, leading to the formation of the phenoxazine core. While less common than intermolecular methods for this specific scaffold, PIFA-initiated oxidative cyclization has been used for related heterocyclic systems, suggesting its potential applicability. beilstein-journals.org

Condensation reactions are the most prevalent and well-documented methods for constructing the benzo[a]phenoxazin-5-one core. The classical approach involves the reaction of an o-aminophenol derivative with a 1,4-naphthoquinone (B94277) derivative. bas.bg A widely used synthesis involves the condensation of 2-hydroxy-1,4-naphthoquinone with an o-phenylenediamine (B120857) or an o-aminophenol in a solvent like acetic acid or ethanol (B145695) under reflux conditions. nih.govbas.bg The reaction proceeds via an initial nucleophilic attack of the amino group on the quinone, followed by cyclization and dehydration to yield the final phenoxazine structure. bas.bg

For the synthesis of the specific target molecule, this would involve the condensation of 4-[bis(2-ethylhexyl)amino]-2-aminophenol with 2-hydroxy-1,4-naphthoquinone. The reaction conditions for analogous syntheses are often carried out in ethanol in the presence of a base such as sodium carbonate. bas.bg

Reactant 1Reactant 2Solvent/CatalystConditionsProduct TypeReference
2-hydroxy-1,4-naphthoquinoneo-phenylenediaminesAcetic AcidRefluxBenzo[a]phenazin-5-one nih.gov
2-(alkylthio)-3-chloro-1,4-naphthoquinone2-aminophenol (B121084)Ethanol / Na2CO340°C, 18h6-(alkylthio)-5H-benzo[a]phenoxazine-5-one bas.bg
2,3 dihydroxynaphthalene2-aminophenolEthanol (95%)Reflux, 5h12H-benzo[b]phenoxazine nih.gov

Introduction of the 9-[bis(2-ethylhexyl)amino] Moiety: Strategies and Yield Optimization

Attaching the sterically demanding bis(2-ethylhexyl)amino group to the 9-position of the benzo[a]phenoxazin-5-one core requires robust chemical methods. The choice of strategy depends on whether the amine is introduced before ring formation (convergent synthesis) or after (late-stage functionalization).

Nucleophilic aromatic substitution (SNAr) is a viable method for introducing the amino group onto a pre-formed phenoxazine core. This reaction requires the presence of a good leaving group (such as a halogen or a nitro group) at the 9-position, activated by the electron-withdrawing nature of the quinone-imine system. For example, a 9-nitro-benzo[a]phenoxazin-5-one intermediate could react with bis(2-ethylhexyl)amine in a polar aprotic solvent like DMSO, often with a base such as potassium carbonate, at elevated temperatures. acs.org The reaction of 2,3-dinitrophenoxazines with butylamine (B146782) demonstrates that a nitro group can be selectively displaced by an amine nucleophile. acs.org Microwave irradiation can be employed to accelerate these reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for C-N bond formation. wiley.com This method is ideal for coupling amines with aryl halides or triflates under relatively mild conditions. To apply this to the target molecule, a 9-bromo- or 9-chloro-benzo[a]phenoxazin-5-one intermediate would be required. This intermediate would then be coupled with bis(2-ethylhexyl)amine using a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., Xantphos or a biarylphosphine like KPhos), and a base (e.g., NaOtBu or Cs₂CO₃). nih.govnih.gov The choice of ligand is critical for achieving high yields, especially with sterically hindered amines like bis(2-ethylhexyl)amine. wiley.com

MethodSubstrateReagentCatalyst/LigandBaseSolventTypical ConditionsReference
SNAr9-Nitro-benzo[a]phenoxazin-5-oneBis(2-ethylhexyl)amineN/AK2CO3 or Cs2CO3DMSO / DMFElevated Temperature / Microwave acs.orgnih.gov
Pd-Catalyzed Amination9-Halo-benzo[a]phenoxazin-5-oneBis(2-ethylhexyl)aminePd(0) or Pd(II) / Phosphine LigandNaOtBu or K3PO4Toluene / Dioxane80-110°C nih.govnih.gov

Stereochemical Control and Regioselectivity in Amination Reactions

The synthesis of this compound, a sterically hindered analog of the well-known fluorescent dye Nile Red, involves a multi-step process where stereochemical and regioselective considerations are paramount. The key steps typically include the N-alkylation of an aminophenol precursor followed by nitrosation and subsequent condensation with a naphthol derivative.

The stereochemistry of the final compound is directly influenced by the chirality of the (2-ethylhexyl)amino substituent. The 2-ethylhexyl group contains a chiral center at the second carbon atom. Consequently, the use of racemic bis(2-ethylhexyl)amine in the initial N-alkylation step will result in a racemic mixture of the final product. Conversely, employing an enantiomerically pure form of the amine would be expected to yield the corresponding enantiomerically pure this compound. The diastereoselectivity of the subsequent reactions is generally not a significant factor as the chiral centers are remote from the reacting sites.

Regioselectivity is a critical aspect of the synthesis, particularly during the nitrosation of the N,N-bis(2-ethylhexyl)-3-aminophenol intermediate and the subsequent condensation reaction. The nitrosation is an electrophilic aromatic substitution reaction where the nitrosonium ion (NO+) is the electrophile. The hydroxyl and the bulky dialkylamino groups are both ortho-, para-directing. However, the hydroxyl group is a more activating and less sterically hindered directing group, favoring the introduction of the nitroso group at the position ortho to the hydroxyl group.

The final condensation step involves the reaction of the 5-[bis(2-ethylhexyl)amino]-2-nitrosophenol with a naphthol, typically 1-naphthol (B170400), under acidic conditions. The regioselectivity of this reaction is governed by the electronic properties of the naphthol ring. The hydroxyl group of 1-naphthol strongly activates the ring towards electrophilic attack, with the highest electron density at the C2 and C4 positions. While both positions are activated, the reaction predominantly occurs at the C4 position due to reduced steric hindrance compared to the C2 position. This leads to the desired benzo[a]phenoxazin-5-one core structure.

Purification and Scale-Up Methodologies for this compound

The purification of this compound presents challenges due to its high lipophilicity conferred by the two 2-ethylhexyl chains. This property necessitates the use of specialized chromatographic and recrystallization techniques to achieve high purity, which is crucial for its applications, for instance, as a fluorescent probe.

Chromatographic Techniques for Compound Isolation

Column chromatography is the primary method for the purification of this compound on a laboratory scale. Given the compound's nonpolar nature, both normal-phase and reversed-phase chromatography can be employed.

For normal-phase chromatography, a silica (B1680970) gel stationary phase is typically used. The mobile phase consists of a mixture of nonpolar and moderately polar solvents. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often effective in separating the desired product from starting materials and byproducts.

Stationary PhaseMobile Phase System (Gradient)Typical Elution Profile
Silica Gel (60 Å, 230-400 mesh)Hexane (B92381)/Ethyl Acetate (95:5 to 80:20)The product elutes after nonpolar impurities.
Alumina (neutral, Brockmann I)Dichloromethane/Methanol (99:1 to 95:5)Offers different selectivity compared to silica.

Reversed-phase chromatography, using a C18-functionalized silica gel stationary phase, is particularly suitable for highly lipophilic compounds. In this case, a polar mobile phase is used, and the polarity is decreased over time to elute the compound.

Stationary PhaseMobile Phase System (Gradient)Typical Elution Profile
C18-functionalized Silica GelMethanol/Water (80:20 to 100:0)The product is strongly retained and elutes late.
C8-functionalized Silica GelAcetonitrile/Water (70:30 to 100:0)Less retentive than C18, may offer faster elution.

For scale-up, flash chromatography systems with pre-packed columns are often utilized to handle larger quantities of material efficiently.

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a lipophilic compound like this compound, a single solvent may not be sufficient, and a mixed solvent system is often required.

The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by the slow addition of a second solvent (an "anti-solvent") in which the compound is insoluble, until turbidity is observed. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals.

Soluble In (at high temp.)Insoluble In (at low temp.)Protocol Notes
DichloromethaneHexaneDissolve in hot dichloromethane, add hexane until cloudy, then cool.
AcetoneMethanolDissolve in hot acetone, add methanol, and allow to cool slowly.
TolueneEthanolAromatic solvent for good initial solubility, alcohol as anti-solvent.

Slow cooling is crucial for the formation of large, pure crystals, as rapid cooling can lead to the precipitation of an amorphous solid that traps impurities.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and dyes is of increasing importance to minimize environmental impact. For the synthesis of this compound, several aspects can be optimized in line with these principles.

A key focus has been the replacement of hazardous solvents. Traditional syntheses of Nile Red and its analogs often utilize polar aprotic solvents like N,N-dimethylformamide (DMF), which are now recognized as reproductive toxins. researchgate.netisef.net Research has shown that these can be successfully replaced with more benign alternatives such as ethanol or 2-propanol, which are less toxic and derived from renewable resources. researchgate.netisef.net

PrincipleTraditional ApproachGreen Alternative
Safer Solvents N,N-dimethylformamide (DMF)Ethanol, 2-propanol, or water
Atom Economy Use of stoichiometric reagentsCatalytic methods, one-pot syntheses
Energy Efficiency High-temperature refluxMicrowave-assisted synthesis, lower reaction temperatures
Waste Prevention Multi-step synthesis with purification at each stageTelescoped reactions, minimizing intermediate isolation

Furthermore, improving the atom economy of the synthesis is a central goal of green chemistry. This can be achieved by designing one-pot or tandem reactions that reduce the number of synthetic steps and the associated waste from intermediate purifications. The use of catalysts, rather than stoichiometric reagents, can also significantly improve the efficiency and reduce the environmental footprint of the synthesis. For instance, the development of solid acid catalysts for the condensation step could simplify product work-up and allow for catalyst recycling.

Energy efficiency can be addressed by exploring alternative energy sources, such as microwave irradiation, which can often reduce reaction times and energy consumption compared to conventional heating.

Advanced Spectroscopic and Photophysical Characterization of 9 Bis 2 Ethylhexyl Amino Benzo a Phenoxazin 5 One

High-Resolution Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Analysis of Characteristic Functional Groups

No specific FTIR data for 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one has been found in the scientific literature. An analysis would typically identify characteristic vibrational modes for the C=O, C-N, C-O-C, and aromatic C=C bonds within the benzo[a]phenoxazin-5-one structure, as well as the C-H stretching and bending modes of the bis(2-ethylhexyl) aliphatic chains.

Raman Spectroscopic Investigation of Molecular Vibrations and Conjugation Effects

Specific Raman spectroscopic data for this compound is not available in published research. Such an investigation would provide complementary information to FTIR, particularly on the vibrations of the conjugated π-system of the phenoxazine (B87303) core and how they are influenced by the bulky alkyl substituents.

Comprehensive Electronic Absorption Spectroscopy

Solvatochromic Behavior of this compound in Diverse Solvent Environments

There are no specific studies on the solvatochromic behavior of this compound. It is anticipated that, similar to Nile Red, this compound would exhibit positive solvatochromism, with the position of its absorption maximum being sensitive to the polarity of the solvent. The bulky bis(2-ethylhexyl) groups might influence the degree of this shift compared to Nile Red.

Concentration-Dependent Absorption Studies and Aggregation Phenomena

No research detailing the concentration-dependent absorption of this compound and its aggregation phenomena has been identified. The large, flexible bis(2-ethylhexyl) chains would likely hinder the π-π stacking that leads to H- and J-aggregation, a phenomenon often observed in planar dye molecules like Nile Red, especially in aqueous environments.

Temperature Effects on Absorption Profiles

There is no available data on the effects of temperature on the absorption profiles of this compound. Such studies could provide insights into the stability of different molecular conformations and aggregation states at various temperatures.

Detailed Photoluminescence and Emission Spectroscopy

The photoluminescent properties of 9-(diethylamino)benzo[a]phenoxazin-5-one (Nile Red) are central to its widespread use as a fluorescent probe. Its emission characteristics are remarkably sensitive to the polarity of its microenvironment, a property known as solvatochromism.

Fluorescence Quantum Yield Determination and Factors Influencing Emission Efficiency

The fluorescence quantum yield (ΦF) of Nile Red is a critical parameter that quantifies its emission efficiency. It is highly dependent on the solvent environment. In nonpolar, lipophilic environments, Nile Red exhibits a high quantum yield, fluorescing brightly. Conversely, in polar and particularly protic solvents like water, the quantum yield is dramatically reduced. pnas.orgtamu.edu

This phenomenon is attributed to the increased probability of non-radiative decay pathways in polar solvents. The excited state of Nile Red has a significant intramolecular charge-transfer (ICT) character, resulting in a large excited-state dipole moment. acs.orgreddit.com In polar solvents, this dipole interacts strongly with the solvent molecules, stabilizing the excited state but also promoting efficient internal conversion back to the ground state, which competes with fluorescence emission. acs.org Studies have found a direct correlation between the fluorescence quantum yield and the excited-state lifetime, inferring that internal conversion is enhanced by factors such as solvent hydrogen-bonding interactions. acs.org

The table below summarizes the fluorescence quantum yield of Nile Red in various solvents, illustrating its environmental sensitivity.

SolventDielectric Constant (ε)Fluorescence Quantum Yield (ΦF)
Dioxane2.20.70 omlc.orgphotochemcad.com
Toluene2.40.63
Chloroform4.80.46
Acetone20.70.22
Methanol32.70.04
Water80.1<0.01 pnas.org
Note: Values are compiled from various sources and may vary slightly depending on measurement conditions.

Time-Resolved Fluorescence Spectroscopy: Excited State Lifetimes and Decay Kinetics

Time-resolved fluorescence spectroscopy provides deep insight into the excited-state dynamics of Nile Red. The fluorescence lifetime (τF) of Nile Red, much like its quantum yield, is strongly influenced by the surrounding medium. researchgate.net

For decades, the precise nature of Nile Red's fluorescence has been debated, with some studies suggesting emission from two distinct excited states—a locally excited (LE) state and an ICT state. spiedigitallibrary.org This "dual fluorescence" model was often invoked to explain the complex, multi-exponential decay kinetics observed in certain solvents. spiedigitallibrary.orgnih.gov

However, recent comprehensive studies combining time-resolved fluorescence, transient absorption spectroscopy, and theoretical calculations have provided strong evidence against the dual fluorescence hypothesis. acs.orgnih.gov These studies definitively show that Nile Red's emission originates from a single excited state, which is characterized as a planar intramolecular charge-transfer (PICT) state. acs.orgnih.govresearchgate.net The previously observed complex decay kinetics and dynamic spectral shifts are now understood to be dominated by a dynamic Stokes shift, particularly in viscous solvents, rather than interconversion between two different electronic states. acs.orgresearchgate.net

In a typical experiment using time-correlated single photon counting (WR-TCSPC) in a solvent like 1-pentanol, the fluorescence maximum can be seen to red-shift in the first few hundred picoseconds as the solvent molecules reorient around the newly formed excited-state dipole. Following this relaxation, the emission decays with a single exponential time constant. For example, in 1-pentanol, a lifetime of 3.90 ± 0.18 ns has been recorded. acs.orgnih.gov

SolventFluorescence Lifetime (τF) in ns
n-Hexane4.5
Toluene4.2
1-Pentanol3.90 acs.orgnih.gov
Methanol1.4
Note: Lifetimes can vary with detection wavelength and measurement technique.

Thermally Activated Delayed Fluorescence (TADF) and Phosphorescence Investigations

Thermally Activated Delayed Fluorescence (TADF) and phosphorescence are photophysical processes related to the triplet excited state (T1) of a molecule. For TADF to occur, a molecule must have a very small energy gap between its lowest singlet (S1) and triplet (T1) excited states (ΔEST), allowing for efficient reverse intersystem crossing from T1 to S1 powered by thermal energy.

In the context of 9-(diethylamino)benzo[a]phenoxazin-5-one, investigations specifically focused on TADF or phosphorescence are not widely reported in the mainstream literature. The molecule is primarily known for its strong and environmentally sensitive fluorescence, which is a process involving only singlet excited states (S0 → S1 excitation followed by S1 → S0 emission). The high fluorescence quantum yields observed in nonpolar solvents suggest that intersystem crossing to the triplet state is not a dominant de-excitation pathway under those conditions. The efficient internal conversion in polar solvents further quenches the S1 state, making processes involving the T1 state, such as phosphorescence or TADF, even less likely to be observed at room temperature. Therefore, Nile Red is not typically classified as a TADF or phosphorescent dye.

Stokes Shift Analysis and its Correlation with Molecular Structure

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. For Nile Red, this shift is a powerful indicator of environmental polarity. acs.orgnih.gov

The underlying cause of the large and variable Stokes shift is the significant change in the molecule's electronic distribution upon photoexcitation. The ground state (S0) has a considerable permanent dipole moment. Upon absorption of a photon and promotion to the first excited singlet state (S1), there is a substantial intramolecular charge transfer from the electron-donating diethylamino group to the electron-accepting carbonyl group of the phenoxazinone system. pnas.orgreddit.com This ICT process results in a much larger dipole moment in the S1 state compared to the S0 state. nih.gov

In polar solvents, the solvent dipoles reorient around the newly formed, larger excited-state dipole, a process known as solvent relaxation. This relaxation lowers the energy of the excited state before fluorescence occurs. The ground state, upon emission, is left with an unfavorable solvent shell arrangement, which is at a higher energy than the equilibrium ground state. The net result is a lower energy (longer wavelength) emission, leading to a larger Stokes shift. acs.org As solvent polarity increases, the stabilization of the excited state becomes more pronounced, leading to a commensurate increase in the observed Stokes shift. acs.org

SolventAbsorption Max (λabs) in nmEmission Max (λem) in nmStokes Shift (cm⁻¹)
n-Hexane519585~2200
1-Pentanol546630~2600
Methanol552636~2560
Note: Data compiled from multiple sources. acs.orgbiotium.com The exact values can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insight

While photophysical methods probe the excited-state properties of Nile Red, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming its ground-state molecular structure, including the conformation and electronic environment of every atom in the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Spectral Assignment

The molecular structure of Nile Red, with its complex fused ring system and substituents, requires advanced 2D NMR techniques for unambiguous assignment of all ¹H and ¹³C signals. doi.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. youtube.comsdsu.edu For the benzo[a]phenoxazin-5-one core, COSY would be used to trace the connectivity of adjacent protons on the individual aromatic rings, allowing for sequential assignment along each fragment. It would also show the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the diethylamino groups.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu After identifying proton signals through ¹H NMR and COSY, HSQC provides an immediate and unambiguous assignment of their corresponding carbon atoms. This is crucial for distinguishing between the numerous aromatic CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). columbia.eduemerypharma.com HMBC is essential for assigning the quaternary (non-protonated) carbons, which are invisible in HSQC. For instance, the carbonyl carbon (C5) would show an HMBC correlation to the proton at C6. Similarly, the carbons at the ring junctions and the carbon attached to the diethylamino group (C9) would be assigned by observing their long-range correlations to nearby protons. This technique allows for the complete assembly of the molecular puzzle, connecting the individual spin systems identified by COSY.

Variable Temperature NMR Studies on Conformational Dynamics

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to investigate the dynamic conformational processes in molecules, such as the rotation around single bonds. For this compound, the key dynamic process of interest is the rotation around the C9-N bond, which connects the electron-donating amino group to the benzo[a]phenoxazin-5-one core.

At room temperature, the rotation around this C-N bond may be fast on the NMR timescale, resulting in averaged signals for the protons on the 2-ethylhexyl groups. However, the large steric hindrance imposed by the two bulky 2-ethylhexyl substituents is expected to create a significant energy barrier to this rotation. As the temperature is lowered, the rate of rotation decreases. When the rate becomes comparable to the NMR frequency difference between the non-equivalent protons, the NMR signals will broaden. Upon further cooling, the rotation becomes slow enough that distinct signals for the now chemically non-equivalent protons can be observed.

The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From the coalescence temperature and the chemical shift difference between the exchanging nuclei at the slow-exchange limit, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. It is anticipated that the ΔG‡ for this compound would be considerably higher than that of Nile Red due to the increased steric bulk of the substituents.

Table 1: Predicted Variable Temperature NMR Data for Analogous Benzo[a]phenoxazin-5-one Derivatives

CompoundSubstituent at 9-amino positionPredicted Coalescence Temperature (Tc) (°C)Predicted Rotational Energy Barrier (ΔG‡) (kcal/mol)
Nile RedDiethyl-1012.5
This compoundBis(2-ethylhexyl)4516.8
9-(di-n-butylamino)benzo[a]phenoxazin-5-oneDi-n-butyl1514.2

Note: The data in this table is illustrative and based on theoretical predictions and trends observed in sterically hindered amine rotations.

X-ray Diffraction Studies of Crystalline this compound

X-ray diffraction techniques are indispensable for elucidating the three-dimensional structure of crystalline materials at the atomic level.

Single-Crystal X-ray Crystallography for Molecular and Supramolecular Structures

Single-crystal X-ray crystallography would provide definitive information on the molecular conformation and the packing of this compound in the solid state. The parent phenoxazine core is known to adopt a nearly planar geometry. acs.orgumons.ac.befigshare.comorkg.org However, the bulky bis(2-ethylhexyl)amino group would likely introduce some distortion. The nitrogen atom of the amino group is expected to be sp²-hybridized to maximize electronic communication with the aromatic system, but steric repulsion between the ethylhexyl chains and the benzo[a]phenoxazin-5-one core might lead to a slight pyramidalization of the nitrogen and a twist in the C9-N bond.

The supramolecular structure, or how the molecules pack in the crystal lattice, will be heavily influenced by the flexible and bulky 2-ethylhexyl chains. Unlike the parent Nile Red, which may exhibit more ordered packing, the long alkyl chains of this compound are likely to engage in significant van der Waals interactions, potentially leading to interdigitation of the chains and a more complex, less dense crystal packing. This can hinder the formation of close π-π stacking interactions between the aromatic cores, which would, in turn, affect the material's solid-state photophysical properties.

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis

Powder X-ray Diffraction (PXRD) is a crucial tool for the analysis of polycrystalline samples, providing information about the crystalline phases present. For a molecule with flexible side chains like this compound, the existence of multiple crystalline forms, or polymorphs, is highly probable. researchgate.net Polymorphs have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as solubility, melting point, and solid-state fluorescence.

Different crystallization conditions (e.g., solvent, temperature, rate of cooling) could lead to the formation of different polymorphs. PXRD would be used to identify and characterize these different forms, each of which would give a unique diffraction pattern. The study of polymorphism is vital for understanding and controlling the properties of the material for any potential applications.

Table 2: Hypothetical Crystallographic Data for Two Potential Polymorphs of this compound

ParameterPolymorph APolymorph B
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)10.59.8
b (Å)25.112.3
c (Å)11.214.5
α (°)9085.2
β (°)98.575.6
γ (°)9088.1
Volume (ų)29201685
Calculated Density (g/cm³)1.151.00

Note: This table presents hypothetical data to illustrate the concept of polymorphism. Actual values would need to be determined experimentally.

Photoelectron Spectroscopy (UPS/XPS) for Electronic Energy Levels

Photoelectron spectroscopy, encompassing both Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), is used to probe the electronic structure of materials by measuring the kinetic energy of electrons ejected by incident photons.

Determining Ionization Potentials and Electron Affinities

UPS, which uses ultraviolet photons, is particularly suited for studying the valence electronic states. The highest occupied molecular orbital (HOMO) energy level can be determined from the onset of the photoemission spectrum, which corresponds to the ionization potential (IP) of the molecule. wikipedia.orgpearson.comnist.gov The ionization potential is a measure of the energy required to remove an electron from the molecule.

XPS, using X-ray photons, provides information on core-level electrons and can also be used to determine the elemental composition and chemical states. While not directly measuring the lowest unoccupied molecular orbital (LUMO), the combination of UPS and optical absorption spectroscopy (which measures the HOMO-LUMO gap) can be used to estimate the LUMO energy level. The electron affinity (EA), the energy released when an electron is added to a molecule, is related to the LUMO level.

For this compound, the bis(2-ethylhexyl)amino group is a strong electron-donating group. Compared to the parent Nile Red, the increased electron-donating strength of the larger alkyl groups is expected to raise the HOMO energy level, thereby lowering the ionization potential. rsc.org This would also lead to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra compared to Nile Red.

Table 3: Predicted Electronic Properties of this compound and Related Compounds

CompoundHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Ionization Potential (IP) (eV)Electron Affinity (EA) (eV)
Nile Red-5.4-3.25.43.2
This compound-5.2-3.15.23.1
Phenoxazine-5.1-1.05.11.0

Note: The values in this table are illustrative, based on typical measurements for similar organic semiconductor materials and theoretical considerations.

Theoretical and Computational Chemistry of 9 Bis 2 Ethylhexyl Amino Benzo a Phenoxazin 5 One

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard tool for investigating the ground state properties of medium to large-sized organic molecules like Nile Red, offering a favorable balance between computational cost and accuracy. researchgate.net

The foundational step in the computational analysis of Nile Red is the optimization of its molecular geometry in the ground state (S₀). These calculations are crucial for determining the most stable conformation of the molecule. Studies have accomplished this using functionals such as B3LYP with basis sets like 6-311G**, confirming that the optimized geometries represent local minima on the potential energy surface by ensuring the absence of imaginary frequencies in vibrational analysis.

A significant point of discussion in the computational literature has been the conformation of the terminal diethylamino group relative to the benzo[a]phenoxazin-5-one core. For decades, the photophysics of Nile Red was debated, with some theories proposing that fluorescence originated from a "twisted" intramolecular charge-transfer (TICT) state, where the diethylamino group twists out-of-plane in the excited state. nih.govresearchgate.net However, recent and comprehensive theoretical studies have refuted this hypothesis. acs.orgnih.gov These calculations reveal no evidence for a low-lying, stable TICT state. Instead, they consistently show that twisting the electron-donating group is energetically unfavorable. nih.gov The ground state and the primary fluorescent excited state both possess a planar intramolecular charge-transfer (PICT) character, where the planarity of the conjugated system is largely maintained. acs.orgnih.gov This planarity is critical for its photophysical properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic transitions of a molecule. For Nile Red, computational studies describe a characteristic distribution of these orbitals.

The HOMO is typically distributed across the entire π-conjugated system of the molecule. In contrast, the LUMO's electron density is concentrated on the benzo[a]phenoxazin-5-one core, away from the electron-donating diethylamino group. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge-transfer (ICT) properties. The S₀ → S₁ electronic transition, which is responsible for the primary absorption band, can be largely described as a HOMO→LUMO transition, effectively moving electron density from the amino group side towards the carbonyl group end of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a first approximation of the molecule's first electronic excitation energy. The magnitude of this gap is highly dependent on the specific DFT functional and basis set used in the calculation, as well as the solvent model employed. karazin.ua While precise values vary, the qualitative description of an ICT-driven transition remains consistent across different computational methods.

Molecular Electrostatic Potential (MEP) maps calculated via DFT provide a visual representation of the charge distribution across the molecule. For Nile Red, MEP analysis shows a region of positive electrostatic potential (electron-poor) around the diethylamino group, confirming its role as a strong electron-donating group. mdpi.com Conversely, the region around the carbonyl oxygen is characterized by negative electrostatic potential (electron-rich), highlighting its electron-withdrawing nature. This inherent charge separation in the ground state is a key feature of the molecule.

This charge distribution results in a significant ground-state dipole moment (μ₀). The magnitude of this dipole moment is sensitive to the solvent environment due to polarization effects. Computational studies have quantified this, showing how the dipole moment increases with solvent polarity. acs.orgrsc.org

Table 1: Calculated Ground (S₀) and Excited (S₁) State Dipole Moments of Nile Red in Different Solvents Calculations performed at the S₀ and S₁ optimized geometries.

SolventGround State Dipole Moment (μ₀) in Debye (D)First Excited State Dipole Moment (μ₁) in Debye (D)
n-Hexane9.4 D acs.org11.1 D acs.org
1-Pentanol11.8 D acs.org15.1 D acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT extends the principles of DFT to study the properties of electronic excited states, making it an indispensable tool for understanding the absorption and emission properties of fluorescent dyes like Nile Red. researchgate.net

TD-DFT calculations have been successfully used to simulate the electronic absorption and emission spectra of Nile Red, providing results that correlate well with experimental findings. The accuracy of these simulations is highly dependent on the choice of the exchange-correlation functional and the model used to account for solvent effects. karazin.ua Studies have shown that for Nile Red, functionals like M06-L and B3LYP, when paired with a continuum solvation model like the Solvation Model Density (SMD), provide a good description of its solvatochromic properties. karazin.ua

The pronounced red-shift in the emission spectrum of Nile Red with increasing solvent polarity is a direct consequence of the significant increase in its dipole moment upon excitation to the S₁ state (see Table 1). acs.org The more polar solvent better stabilizes the highly polar excited state, lowering its energy and thus red-shifting the fluorescence.

Computational models can predict the emission wavelength with reasonable accuracy. For instance, one TD-DFT study predicted a fluorescence emission wavelength (λ_fluo_) for the S₁→S₀ transition at 622 nm in DMSO. This shows good agreement with the experimental value of 645 nm measured in the same solvent. The ability to computationally model these spectra is crucial for rationalizing the observed solvatochromism and for designing new probes with tailored spectral properties.

TD-DFT calculations have been instrumental in clarifying the nature of the fluorescent state of Nile Red. It is now definitively established through a combination of theoretical and experimental work that fluorescence originates from a single excited electronic state, the first excited singlet state (S₁). acs.orgnih.gov This state is characterized as a planar intramolecular charge-transfer (PICT) state. nih.gov Calculations show no evidence for the involvement of other low-lying excited states in the emission process, refuting earlier hypotheses of dual fluorescence. acs.orgnih.gov

The probability of the main electronic transition (S₀ → S₁) is quantified by its calculated oscillator strength. For Nile Red, the oscillator strength associated with this transition is shown to be high and remains nearly constant along the relaxation pathway in the excited state. acs.org This indicates that the electronic character of the state remains consistent from initial photoexcitation to eventual emission. acs.org

Furthermore, theoretical calculations of the transition dipole moments (TDMs) for absorption and emission show that they are very nearly parallel to each other. acs.org This theoretical result is strongly supported by experimental fluorescence anisotropy measurements, which yield a value close to the theoretical maximum of +0.4 for parallel transition moments. acs.org While TD-DFT can also be used to investigate triplet excited states, detailed computational studies focusing on the triplet manifold (T₁, T₂, etc.) of this specific compound are less prevalent in the literature compared to the extensive characterization of its bright S₁ state.

Non-Radiative Decay Pathways and Intersystem Crossing Efficiencies

The fluorescence quantum yield of a molecule is intrinsically linked to the competition between radiative and non-radiative decay pathways from the excited state. For phenoxazine (B87303) derivatives, non-radiative decay can occur through several mechanisms, including internal conversion (IC) and intersystem crossing (ISC) to a triplet state. Computational studies on related phenoxazine systems suggest that structural dynamics, such as intramolecular rotations and twists, play a significant role in facilitating non-radiative decay. acs.orgnih.gov

In molecules with donor-acceptor architectures, such as 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one, a twisted intramolecular charge transfer (TICT) state can sometimes act as a deactivation channel, leading to fluorescence quenching. However, recent theoretical and experimental work on Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one) has indicated that emission occurs from a planar intramolecular charge transfer (PICT) state, refuting the role of a TICT state in its fluorescence mechanism. nih.gov Given the structural similarity, it is plausible that this compound also primarily decays from a PICT state. The bulky bis(2-ethylhexyl)amino group may influence the rotational dynamics and steric hindrance around the donor nitrogen atom, potentially impacting the rates of non-radiative decay compared to its diethylamino counterpart.

Furthermore, aggregation can significantly alter the photophysical properties of phenoxazine dyes. For some derivatives, aggregation leads to fluorescence quenching, while for others, a phenomenon known as aggregation-induced emission (AIE) is observed. acs.orgnih.gov In the context of AIE, the restriction of intramolecular motion in the aggregated state can block non-radiative decay pathways, leading to enhanced fluorescence. acs.orgnih.govbeilstein-archives.orgresearchgate.net Theoretical models suggest that in aggregated states, the constrained environment can hinder molecular twisting and prevent access to conical intersections, which are key points for non-radiative transitions back to the ground state. acs.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of molecules and their interactions with the surrounding environment at an atomistic level.

Investigation of Intermolecular Interactions and Aggregation Behavior in Various Environments

MD simulations can be employed to study the aggregation behavior of this compound in different solvents and at varying concentrations. These simulations can reveal the preferred modes of intermolecular association, such as stacking arrangements (H- or J-aggregates), and the driving forces behind aggregation, including van der Waals forces, and solvophobic effects. The bulky and flexible 2-ethylhexyl chains are expected to play a significant role in the aggregation process, potentially leading to more complex and less ordered aggregates compared to phenoxazines with smaller substituents. Understanding the aggregation behavior is crucial as it can dramatically affect the material's optical and electronic properties. rsc.org For instance, the formation of specific aggregate structures can lead to shifts in absorption and emission spectra, as well as changes in fluorescence quantum yield. acs.orgnih.gov

Dynamics of Solvent-Solute Interactions

The photophysical properties of this compound, like its analogue Nile Red, are known to be highly sensitive to the polarity of its environment. nih.govresearchgate.net MD simulations can provide a detailed picture of the solvent-solute interactions that give rise to this solvatochromism. By simulating the molecule in various solvents, it is possible to analyze the reorganization of solvent molecules around the solute in both the ground and excited states. This includes examining the radial distribution functions of solvent atoms around specific parts of the solute and the dynamics of the solvent shell. Such simulations can elucidate the role of specific interactions, such as hydrogen bonding and dielectric screening, in stabilizing the charge-transfer character of the excited state, which is responsible for the observed solvatochromic shifts. researchgate.net

Quantum Chemical Topology and Electron Density Analysis

Quantum chemical topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), allows for a detailed analysis of the electron density distribution within a molecule, providing insights into chemical bonding, charge distribution, and reactivity. High-resolution X-ray diffraction studies on phenoxazine and phenothiazine (B1677639) derivatives have enabled the experimental determination of charge densities, which can be compared with theoretical calculations. rsc.org

For this compound, such analysis can quantify the intramolecular charge transfer upon photoexcitation by comparing the electron density distribution in the ground and excited states. The analysis of the Laplacian of the electron density can reveal regions of charge concentration and depletion, highlighting the donor and acceptor characteristics of different molecular fragments. rsc.org Furthermore, the topological properties of the electron density at bond critical points can provide information about the nature and strength of chemical bonds within the molecule. This level of analysis is crucial for understanding the electronic structure that underpins the molecule's photophysical properties and for designing new derivatives with tailored characteristics.

Development of Quantitative Structure-Property Relationships (QSPR) for Phenoxazine Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their observed properties. nih.govresearchgate.netwho.int For phenoxazine derivatives, QSPR models can be developed to predict various properties, such as absorption and emission wavelengths, quantum yields, and even biological activities like cytotoxicity. nih.gov

The development of a QSPR model involves calculating a set of molecular descriptors for a series of phenoxazine derivatives. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. For instance, descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and various surface area parameters can be used. who.int By employing statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), a mathematical relationship between these descriptors and the property of interest can be established. who.int Such models, once validated, can be used to predict the properties of new, unsynthesized phenoxazine derivatives, thereby guiding the design of new molecules with desired characteristics and reducing the need for extensive experimental work. researchgate.net For example, a QSPR study on the cytotoxicity of phenoxazine derivatives found correlations between their activity and parameters like electron affinity, absolute hardness, and the octanol-water partition coefficient (log P). nih.gov

Below is a table summarizing key computational parameters and their significance in the study of phenoxazine derivatives.

Computational ParameterSignificance
HOMO-LUMO GapRelates to the electronic absorption and emission energies.
Dipole MomentInfluences solubility and intermolecular interactions.
Electron AffinityCorrelates with the ability to accept an electron; relevant for electronic applications and some biological activities. nih.gov
Absolute Hardness (η)A measure of resistance to charge transfer. nih.gov
Octanol-Water Partition Coefficient (log P)Indicates the lipophilicity of the molecule, which is crucial for its behavior in biological membranes. nih.gov

Structure Property Relationships and Molecular Engineering of 9 Bis 2 Ethylhexyl Amino Benzo a Phenoxazin 5 One and Its Analogs

Strategic Molecular Modifications for Tunable Properties

Extension of Conjugation Through Aromatic/Heteroaromatic Fusion

The electronic and optical properties of the 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one scaffold are intrinsically linked to its π-conjugated system. A primary strategy in molecular engineering to modulate these properties is the extension of this conjugation by fusing additional aromatic or heteroaromatic rings onto the core structure. This expansion of the π-system generally leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap.

This reduction in the energy gap has profound effects on the compound's interaction with light. Specifically, it results in a bathochromic, or red, shift in both the absorption and emission spectra, meaning the compound absorbs and emits light at longer wavelengths. nih.gov Fusing rings like benzene, thiophene, or pyridine (B92270) to the benzo[a]phenoxazin-5-one core can push the fluorescence further into the red or near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov This is a critical objective for applications requiring deep-penetrating light.

Table 1: Effect of Aromatic Fusion on Photophysical Properties of Phenoxazine (B87303) Dyes

Compound Fused Ring System Absorption Max (λmax) Emission Max (λem) Key Effect
Benzo[a]phenoxazin-5-one Core N/A (Baseline) ~550 nm ~630 nm Baseline visible fluorescence
Naphtho[2,1-b]phenoxazin-5-one Fused Naphthyl Group > 600 nm > 650 nm Bathochromic (red) shift

Synthesis of Related Phenoxazine-5-one Derivatives for Comparative Studies

To systematically investigate structure-property relationships, a library of analogous compounds must be synthesized. The synthesis of phenoxazine-5-one derivatives is versatile, allowing for the introduction of various functional groups at different positions on the aromatic core.

A common and effective method for creating the core benzo[a]phenoxazin-5-one structure is through the condensation reaction of a substituted 2-aminophenol (B121084) with a 1,4-naphthoquinone (B94277) derivative. nih.govacs.org For instance, reacting 2,3-dichloro-1,4-naphthoquinone with an aminophenol can yield a 6-chlorobenzo[a]phenoxazin-5-one (B11609458) intermediate. nih.gov

Once the core is formed, modern cross-coupling reactions are employed to introduce further diversity. These methods are crucial for building more complex, conjugated systems for comparative analysis:

Buchwald-Hartwig Cross-Coupling: This reaction is particularly useful for forming carbon-nitrogen bonds. It can be used to attach various amino groups to a halogenated phenoxazine core, allowing for a study of how different electron-donating substituents impact the molecule's photophysics. nih.gov

Suzuki and Stille Couplings: These palladium-catalyzed reactions are instrumental in forming carbon-carbon bonds. doi.orgmdpi.com They enable the attachment of aromatic or heteroaromatic groups (e.g., phenyl, thiophenyl) to the phenoxazine scaffold, which is a key strategy for extending π-conjugation as discussed in the previous section. doi.orgmdpi.com The synthesis of precursors like 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole highlights the preparation of organometallic reagents needed for these couplings. mdpi.com

Table 2: Key Synthetic Reactions for Phenoxazine-5-one Derivatives

Reaction Type Reagents Purpose
Condensation Substituted 2-aminophenol + Naphthoquinone Formation of the core benzo[a]phenoxazin-5-one ring system
Buchwald-Hartwig Coupling Halogenated phenoxazine + Amine, Pd catalyst Introduction of diverse amino substituents
Suzuki Coupling Halogenated phenoxazine + Boronic acid/ester, Pd catalyst C-C bond formation to extend π-conjugation

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Mechanisms in this compound Systems

Many traditional fluorescent dyes suffer from a phenomenon known as aggregation-caused quenching (ACQ). nih.gov In concentrated solutions or the solid state, these molecules form aggregates that provide pathways for non-radiative energy decay, leading to a significant loss of fluorescence. researchgate.net However, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has been observed in certain classes of molecules, including those with phenoxazine donors. nih.govacs.orgnih.gov Luminogens exhibiting AIE are weakly emissive when dissolved but become highly fluorescent upon aggregation. nih.gov

The primary mechanism responsible for AIE is the restriction of intramolecular motion (RIM). nih.gov In molecules with rotatable components, such as the phenyl groups or the bulky alkyl chains in this compound, energy from light absorption can be dissipated non-radiatively through low-frequency torsional motions and vibrations. In a dilute solution, these motions are unrestricted, and fluorescence is weak. However, in an aggregated state or a rigid matrix, the molecules are packed closely together, physically hindering these rotational and vibrational modes. researchgate.netbeilstein-archives.org This blockage of non-radiative decay channels forces the excited molecule to release its energy through the radiative pathway of fluorescence, thus "turning on" the emission. beilstein-archives.org

For phenoxazine- and phenothiazine-based donor-acceptor molecules, studies have shown that restricting the twisting between the donor and acceptor units, or suppressing conformational changes within the heterocyclic core itself, is a key factor in their AIE characteristics. nih.govacs.orgnih.gov The bulky and flexible bis(2-ethylhexyl)amino group on the title compound likely plays a significant role. The aggregation process would severely restrict the motion of these alkyl chains and the rotation around the C-N bond connecting the amino group to the aromatic core. This restriction is hypothesized to be a dominant factor in promoting AIE within this system, making it a promising candidate for applications requiring bright solid-state emission.

Environmental Sensitivity and Response Mechanisms (excluding biological or clinical context)

The photophysical properties of this compound and its close analogs are highly sensitive to the local environment, a characteristic driven by the molecule's strong intramolecular charge-transfer (ICT) nature. The electron-donating bis(2-ethylhexyl)amino group pushes electron density towards the electron-accepting phenoxazin-5-one core upon photoexcitation. This creates a significant difference in the dipole moment between the ground state and the excited state.

This ICT character leads to pronounced solvatochromism, where the color of the compound's absorption and, more dramatically, its emission, changes with the polarity of the surrounding medium. researchgate.netnih.gov

Effect of Solvent Polarity: In nonpolar solvents, the emission is typically in the shorter wavelength (e.g., orange-red) region. As the solvent polarity increases, the solvent molecules rearrange to better stabilize the highly polar excited state. This stabilization lowers the energy of the excited state more than the ground state, resulting in a lower energy (longer wavelength) emission, causing a pronounced red shift in the fluorescence spectrum. researchgate.net This sensitivity makes these compounds excellent probes for local polarity. nih.gov

Effect of Viscosity: The fluorescence quantum yield can also be sensitive to the viscosity of the environment. In low-viscosity solvents, intramolecular rotations and vibrations can occur freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. In a highly viscous medium, these motions are restricted, similar to the mechanism in AIE. This restriction of intramolecular motion reduces the rate of non-radiative decay and can lead to a significant enhancement of the fluorescence quantum yield.

This dual sensitivity to polarity and viscosity allows these molecules to report on the physicochemical properties of their immediate surroundings without the need for biological or clinical interactions.

Table 3: Solvatochromic Properties of Nile Red (a close analog)

Solvent Polarity (Dielectric Constant) Absorption Max (λmax) Emission Max (λem)
Toluene 2.4 ~515 nm ~570 nm
Chloroform 4.8 ~530 nm ~615 nm
Ethanol (B145695) 24.6 ~552 nm ~629 nm

Data adapted from studies on 9-diethylaminobenzo[a]phenoxazin-5-one (Nile Red) to illustrate the principle of solvatochromism. researchgate.net

Applications of 9 Bis 2 Ethylhexyl Amino Benzo a Phenoxazin 5 One in Advanced Materials Science Non Biological/non Clinical Focus

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

The unique photophysical properties of phenoxazine (B87303) derivatives, including strong fluorescence and good charge-transporting capabilities, position them as promising candidates for various roles within OLED architectures. researchgate.net

Emitter Material in Solution-Processed and Vacuum-Deposited OLED Architectures

The large, planar aromatic structure of the benzo[a]phenoxazine core, combined with the electron-donating bis(2-ethylhexyl)amino group, is expected to result in a molecule with a high fluorescence quantum yield, a key requirement for an efficient emitter. The bulky and flexible 2-ethylhexyl chains enhance solubility in common organic solvents, making 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one particularly suitable for cost-effective, large-area solution-processing techniques like spin-coating and inkjet printing for OLED fabrication.

For vacuum-deposited OLEDs, while the volatility of this specific compound would need to be assessed, the thermal stability of the phenoxazine ring system is generally robust, suggesting that with appropriate molecular design, derivatives could be developed for thermal evaporation.

Host-Guest Systems for Enhanced Electroluminescence Efficiency and Color Purity

In a host-guest OLED system, a small amount of an emissive dopant (guest) is dispersed within a host material. This configuration can significantly improve device efficiency and color purity by minimizing concentration quenching. The strong absorption and emission characteristics of this compound would make it a viable guest material. The host material would absorb electrical energy and then efficiently transfer it to the guest molecules, which would then emit light of a specific color. The bulky side chains would also aid in preventing aggregation of the guest molecules within the host matrix, further enhancing performance.

Table 1: Representative Performance of a Hypothetical OLED Device Employing a Benzo[a]phenoxazine-based Emitter

ParameterValue
EmitterThis compound derivative
Host4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
Emission ColorRed
Maximum External Quantum Efficiency (EQE)> 5%
Maximum Luminance> 1000 cd/m²
Turn-on Voltage< 5 V

Note: This data is representative of typical performance for solution-processed OLEDs with similar emitter types and is for illustrative purposes due to the lack of specific experimental data for the named compound.

Charge Transport Characteristics and Energy Transfer Mechanisms within OLEDs

In host-guest systems, efficient energy transfer from the host to the guest is crucial. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole coupling, and Dexter Electron Exchange, a short-range process requiring wavefunction overlap. The significant spectral overlap between the emission of a suitable host and the absorption of the benzo[a]phenoxazine guest would be essential for efficient FRET.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

The strong light-absorbing properties of benzo[a]phenoxazine derivatives in the visible spectrum make them attractive candidates for light-harvesting applications in solar energy conversion.

Photoanode Sensitizer Performance in DSSCs

In a Dye-Sensitized Solar Cell, a monolayer of dye molecules (sensitizers) is adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye absorbs sunlight, creating an excited electron which is then injected into the conduction band of the semiconductor. Theoretical studies on benzo[a]phenoxazine-based dyes have shown their potential as efficient photosensitizers. rsc.org

The this compound structure possesses a strong intramolecular charge-transfer character, which is beneficial for efficient charge separation upon photoexcitation. For effective use in DSSCs, the molecule would likely require modification to include an anchoring group, such as a carboxylic or phosphonic acid, to bind to the TiO₂ surface. The 2-ethylhexyl groups could also play a beneficial role by helping to prevent dye aggregation on the semiconductor surface and acting as a barrier to recombination between the injected electrons and the electrolyte.

Table 2: Projected Photovoltaic Parameters for a DSSC with a Benzo[a]phenoxazine-based Sensitizer

ParameterProjected Value
Open-Circuit Voltage (V_oc)0.7 - 0.8 V
Short-Circuit Current Density (J_sc)10 - 15 mA/cm²
Fill Factor (FF)0.6 - 0.7
Power Conversion Efficiency (PCE)5 - 8%

Note: These values are projections based on theoretical studies and the performance of similar organic dyes in DSSCs.

Active Layer Component in Bulk Heterojunction and Planar Heterojunction OPVs

In Organic Photovoltaics (OPVs), the active layer typically consists of a blend of an electron-donating and an electron-accepting material (a bulk heterojunction). Upon light absorption, excitons (bound electron-hole pairs) are generated and must diffuse to the donor-acceptor interface to be separated into free charges.

Given its electron-rich nature, this compound would be a candidate for the donor component in an OPV active layer. Its broad absorption in the visible spectrum would contribute to efficient light harvesting. The solubility-enhancing side chains would be advantageous for creating an optimal nanoscale morphology in the bulk heterojunction blend when mixed with a suitable fullerene or non-fullerene acceptor. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would need to be well-matched with the acceptor material to ensure efficient exciton (B1674681) dissociation and charge transport to the respective electrodes.

Exciton Generation, Dissociation, and Charge Collection Dynamics

While direct studies on the exciton generation, dissociation, and charge collection dynamics of this compound in the context of advanced materials like organic solar cells are limited, the behavior of its core benzo[a]phenoxazine structure and related Nile Red derivatives provides valuable insights. These molecules are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for exciton generation.

The large, conjugated π-system of the benzo[a]phenoxazine core, coupled with the electron-donating bis(2-ethylhexyl)amino group, facilitates the formation of a charge-separated excited state. In a solid-state device, such as an organic photovoltaic (OPV) cell, the absorption of a photon would create an exciton (a bound electron-hole pair). The efficiency of the device would then depend on the dissociation of this exciton at a donor-acceptor interface and the subsequent collection of the free charge carriers at the respective electrodes.

The bulky bis(2-ethylhexyl) groups in this compound can influence the solid-state packing of the material. This, in turn, affects the intermolecular electronic coupling and, consequently, the efficiency of exciton diffusion and charge transport. Theoretical studies on similar donor-π-acceptor dyes suggest that the molecular geometry and electronic structure are key determinants of their performance in organic electronic devices. Further research focusing on the thin-film properties and device integration of this compound is necessary to fully elucidate its potential in this area.

Optical Sensing and Chemosensing Applications (excluding biological analytes)

The pronounced solvatochromism of this compound, a characteristic inherited from its Nile Red parent, makes it a highly sensitive probe for its local environment. This property is being explored for various optical sensing and chemosensing applications in non-biological systems.

Development of Fluorescence-Based Sensors for Metal Ions (e.g., transition metals, heavy metals in environmental matrices)

While specific studies on the use of this compound for metal ion sensing are not extensively documented, the benzo[a]phenoxazine scaffold has been functionalized to create fluorescent chemosensors for various metal ions. The principle of detection often relies on the coordination of the metal ion with specific binding sites on the dye molecule, leading to a change in its fluorescence properties, such as intensity or wavelength.

For instance, the introduction of a suitable chelating group onto the benzo[a]phenoxazine core could render this compound selective for specific metal ions. The interaction with the metal ion would perturb the ICT character of the molecule, resulting in a detectable optical response. The high fluorescence quantum yield of many Nile Red derivatives in non-polar environments suggests their potential for developing highly sensitive sensors for the detection of metal ions in environmental samples, such as industrial wastewater or organic solvents.

Table 1: Potential Metal Ion Sensing Applications for Functionalized Benzo[a]phenoxazine Dyes

Metal IonPotential Sensing MechanismApplication Area
Transition Metals (e.g., Cu²⁺, Fe³⁺)Coordination with nitrogen and oxygen atoms in the phenoxazine ring, leading to fluorescence quenching or enhancement.Environmental monitoring, industrial process control.
Heavy Metals (e.g., Hg²⁺, Pb²⁺)Specific chelation-induced changes in the electronic structure of the dye.Detection of contaminants in soil and water.

pH-Responsive Optical Probes for Non-Aqueous or Industrial Systems

The fluorescence of Nile Red and its derivatives is known to be sensitive to the polarity and hydrogen-bonding ability of the surrounding medium, which can be influenced by pH. acs.orgnih.gov Benzo[a]phenoxazine-based dyes have been successfully employed as pH-responsive probes. acs.orgnih.gov In non-aqueous or industrial settings, where traditional pH measurement methods may be impractical, optical probes based on this compound could offer a valuable alternative.

The protonation or deprotonation of the amino group or other parts of the molecule can significantly alter its electronic structure and, consequently, its absorption and emission spectra. The bis(2-ethylhexyl)amino group, in particular, can be susceptible to protonation in acidic environments, leading to a noticeable change in the fluorescence output. This property could be harnessed to monitor the acidity of various industrial fluids, such as lubricants, hydraulic oils, or chemical reaction mixtures.

Anion Recognition and Sensing in Organic Solvents

The development of fluorescent sensors for anions is a growing area of research due to the importance of anion detection in various chemical and environmental processes. While specific research on this compound for anion sensing is nascent, the electron-deficient nature of the benzo[a]phenoxazin-5-one core suggests its potential for interacting with anions.

By incorporating specific anion recognition motifs, such as hydrogen-bond donors or Lewis acidic centers, into the structure of the dye, it may be possible to create sensors that exhibit a selective fluorescent response to particular anions in organic solvents. The binding of an anion would modulate the ICT process within the dye, leading to a change in its fluorescence signal. This could be applied to the monitoring of anion concentrations in various industrial processes or for the detection of anionic pollutants.

Detection of Gaseous Analytes and Volatile Organic Compounds

The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring and industrial safety. mdpi.com Fluorescent sensors offer a sensitive and rapid means of detecting these airborne analytes. The principle of operation often involves the interaction of the analyte with a thin film of the fluorescent dye, leading to a change in its fluorescence emission.

The hydrophobic nature of this compound, conferred by the long alkyl chains, could facilitate the partitioning of non-polar VOCs into a sensor film. This interaction could alter the local environment of the dye molecules, leading to a change in their fluorescence due to the solvatochromic effect. For example, the absorption of VOCs could change the polarity of the film, resulting in a shift in the emission wavelength or a change in the fluorescence intensity. Further research is needed to explore the sensitivity and selectivity of this compound towards different gaseous analytes.

Non-Linear Optical (NLO) Materials

Molecules with large second-order and third-order optical nonlinearities are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and optical limiting. The donor-π-acceptor architecture of many benzo[a]phenoxazine derivatives, including this compound, makes them promising candidates for NLO materials.

To exhibit second-order NLO effects, the molecules must be arranged in a non-centrosymmetric manner in the bulk material. This can be achieved through techniques such as electric-field poling of a polymer film doped with the NLO chromophore. The bis(2-ethylhexyl) groups may influence the processability and the achievable chromophore loading in such guest-host systems.

Table 2: Potential Non-Linear Optical Applications of Benzo[a]phenoxazine Derivatives

NLO OrderPotential ApplicationKey Molecular Requirement
Second-Order (χ⁽²⁾)Electro-optic modulation, second-harmonic generation.Large first hyperpolarizability (β), non-centrosymmetric alignment.
Third-Order (χ⁽³⁾)All-optical switching, optical limiting.Large second hyperpolarizability (γ), extended π-conjugation.

Further investigations into the hyperpolarizabilities of this compound and the fabrication and characterization of NLO materials based on this compound are warranted to fully assess its potential in this technologically important field.

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Properties

Currently, there is a notable absence of published research specifically detailing the Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) properties of this compound. While the broader class of benzo[a]phenoxazine dyes is known for nonlinear optical (NLO) activity due to their donor-π-acceptor structures, specific quantitative measurements of the SHG and THG coefficients for this particular derivative have not been reported in the available scientific literature. Theoretical studies and experimental investigations into related Nile Red derivatives suggest that modifications of the amino substituent can influence these properties, but dedicated studies on the bis(2-ethylhexyl) variant are required to establish its specific NLO characteristics.

Two-Photon Absorption (2PA) Cross-Sections and Their Potential for Optical Limiting

Investigations into the two-photon absorption (2PA) of Nile Red and its analogues have been conducted, revealing that the 2PA properties are responsive to substitutions on the core structure. rsc.orgresearchgate.netnih.gov These studies provide a foundation for understanding how molecular design affects 2PA cross-sections. However, specific experimental data on the 2PA cross-section of this compound, and its consequent potential for optical limiting applications, are not present in the current body of scientific literature. Optical limiting typically requires materials with large 2PA cross-sections, and while this compound is a candidate for such properties, empirical validation is needed.

Laser Dyes and Active Media in Laser Systems

Lasing Efficiency and Tuning Range of this compound

The parent compound, Nile Red (9-diethylamino-5H-benzo(a)phenoxazin-5-one), has been utilized as a laser dye, demonstrating a broad tuning range. For instance, when pumped with a nitrogen laser at 337 nm, it has shown tunability between 560 and 700 nm. However, specific data quantifying the lasing efficiency and the precise tuning range for this compound are not available in published literature. The introduction of the bulky 2-ethylhexyl groups could potentially alter the dye's aggregation behavior and its interaction with solvent molecules, which would, in turn, affect its performance as a laser dye.

Photostability Under High-Intensity Irradiation

Photostability is a critical parameter for laser dyes and other optical materials. While phenoxazine dyes are generally noted for their good photostability, detailed studies quantifying the photostability of this compound under high-intensity irradiation are not documented in the available research. Such studies would be essential to determine its operational lifetime and suitability for demanding laser applications.

Advanced Pigments and Dyes for High-Performance Industrial Coatings and Inks

While the fluorescent and coloring properties of benzo[a]phenoxazine derivatives suggest their potential use as advanced pigments, specific research on the application of this compound in high-performance industrial coatings and inks is not found in the scientific literature. The large alkyl chains of the bis(2-ethylhexyl)amino group would likely enhance its solubility in nonpolar binders and resins common in industrial formulations, potentially offering advantages in terms of dispersibility and resistance to leaching. However, performance data related to lightfastness, durability, and color strength in specific coating or ink systems have not been published.

Data Storage and Optical Recording Technologies Utilizing Luminescent Properties

The strong luminescence of this compound makes it a candidate for applications in data storage and optical recording, where fluorescent materials can be used to encode information. However, there is no specific research in the public domain that demonstrates or characterizes the use of this particular compound in such technologies. The development of optical memory systems often relies on materials that exhibit stable and switchable fluorescence, and while this dye possesses the former quality, its suitability for reversible data writing and reading has not been investigated.

Future Research Directions and Unexplored Potential of 9 Bis 2 Ethylhexyl Amino Benzo a Phenoxazin 5 One

Exploration of Advanced Synthetic Methodologies for Sustainable Production

The widespread adoption of any new material is intrinsically linked to the development of efficient, cost-effective, and environmentally benign production methods. For 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one, future research will undoubtedly focus on moving beyond traditional synthetic routes to embrace sustainable and green chemistry principles.

A significant area of exploration lies in the realm of biocatalysis . The use of enzymes, such as laccases, has shown promise in the synthesis of phenoxazinone derivatives. These enzymatic reactions often occur in aqueous environments under mild conditions, drastically reducing the reliance on harsh organic solvents and energy-intensive processes. Further research into identifying and engineering robust enzymes specifically tailored for the synthesis of this compound could lead to highly selective and sustainable production pathways.

Photocatalysis represents another promising frontier. Utilizing light to drive chemical reactions, photocatalytic methods can offer a green alternative to conventional heating. The development of novel photocatalysts that can efficiently facilitate the key bond-forming reactions in the synthesis of the target molecule will be a key research focus.

Furthermore, the principles of flow chemistry are expected to play a pivotal role. Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The transition from batch to continuous manufacturing for this compound would not only be more sustainable but also more amenable to industrial-scale production.

Finally, the application of modern synthetic techniques such as C-H activation could revolutionize the synthesis of this and related compounds. By directly functionalizing carbon-hydrogen bonds, these methods can significantly shorten synthetic sequences and reduce the generation of stoichiometric byproducts, aligning perfectly with the goals of green chemistry.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Biocatalysis Environmentally friendly (aqueous media, mild conditions), high selectivityEnzyme discovery and engineering, substrate scope limitations
Photocatalysis Use of light as a green energy source, potential for novel reaction pathwaysDevelopment of efficient and stable photocatalysts
Flow Chemistry Enhanced control, higher yields, improved safety, scalabilityReactor design and optimization, initial setup costs
C-H Activation Atom economy, reduced waste, shorter synthetic routesCatalyst development, regioselectivity control

Integration into Hybrid Organic-Inorganic Composite Materials for Enhanced Functionality

The unique photophysical properties of this compound make it an exceptional candidate for incorporation into hybrid organic-inorganic composite materials. Such integration can lead to synergistic effects, where the properties of both components are not only combined but also enhanced.

A particularly promising avenue of research is the encapsulation or covalent attachment of the molecule within mesoporous silica (B1680970) nanoparticles (MSNs) . The ordered porous structure of MSNs can prevent the aggregation-caused quenching of fluorescence that is often observed with dyes in the solid state. This would lead to materials with bright and stable emission, ideal for applications in solid-state lighting, sensing, and bio-imaging. Research will focus on controlling the loading and distribution of the dye within the silica matrix to optimize its optical performance.

Furthermore, the creation of composites with graphene oxide (GO) could unlock new functionalities. The large surface area and unique electronic properties of GO can be leveraged to create highly sensitive sensors. The fluorescence of this compound could be modulated by the presence of analytes that interact with the GO surface, forming the basis of a robust sensing platform.

Finally, the principles of Förster Resonance Energy Transfer (FRET) can be exploited by combining the dye with quantum dots (QDs) . By carefully tuning the spectral overlap between the emission of the QD donor and the absorption of the dye acceptor, highly efficient energy transfer can be achieved. This could lead to the development of advanced light-harvesting systems, ratiometric sensors, and novel bio-imaging probes.

Inorganic ComponentPotential ApplicationResearch Focus
Mesoporous SilicaSolid-state lighting, sensingControl of dye loading and aggregation
PerovskitesSolar cellsInterface engineering, charge transport optimization
Graphene OxideChemical and biological sensorsEnhancing sensitivity and selectivity
Quantum DotsLight harvesting, FRET-based sensorsOptimizing spectral overlap and energy transfer efficiency

Novel Architectures for Energy Harvesting and Conversion Devices

The strong absorption in the visible spectrum and potential for efficient charge transfer make this compound a compelling candidate for various energy harvesting and conversion applications. Future research will explore its integration into novel device architectures to harness its full potential.

In the field of solar energy, beyond its potential role in perovskite cells, the molecule could be a key component in dye-sensitized solar cells (DSSCs) . As a photosensitizer, it would be responsible for absorbing sunlight and injecting electrons into a semiconductor material. The long alkyl chains of the bis(2-ethylhexyl)amino group could be advantageous in preventing dye aggregation on the semiconductor surface, a common issue that limits DSSC efficiency. Research will focus on optimizing the dye's anchoring to the semiconductor and understanding the dynamics of electron injection and regeneration.

The development of organic photovoltaics (OPVs) is another area where this compound could make a significant impact. Its tunable electronic properties make it a potential candidate for use as either a donor or an acceptor material in the bulk heterojunction active layer of an OPV. The design of novel molecular architectures that promote efficient exciton (B1674681) dissociation and charge transport will be a key area of investigation.

Beyond photovoltaics, the thermoelectric and piezoelectric properties of materials based on this compound remain largely unexplored. Future studies could investigate the potential of crystalline or oriented thin films of this compound to generate a voltage in response to a temperature gradient (thermoelectric effect ) or mechanical stress (piezoelectric effect ). Such discoveries could open up new avenues for energy harvesting from waste heat or mechanical vibrations.

Finally, the concept of light-harvesting antennas could be realized by assembling multiple molecules of this compound in a controlled manner. These antennas could efficiently capture and funnel light energy to a reaction center, mimicking the process of photosynthesis. This could have applications in artificial photosynthesis and the development of highly efficient photocatalytic systems.

Development of Multi-Stimuli Responsive Materials Based on this compound

The inherent sensitivity of the electronic structure of benzo[a]phenoxazin-5-one derivatives to their local environment provides a strong foundation for the development of "smart" materials that can respond to multiple external stimuli.

The well-documented solvatochromism of Nile Red, where its fluorescence color changes with the polarity of the solvent, is a strong indicator that this compound will exhibit similar behavior. nih.gov This property can be harnessed to create sensors for detecting changes in solvent composition or the polarity of microenvironments.

Thermochromism , or the change in color with temperature, is another potential responsive property. researchgate.net This could be exploited in applications such as temperature sensors, thermal printing, and smart windows. Future research will involve detailed studies of the temperature-dependent photophysical properties of the compound in various matrices.

The possibility of inducing photochromism , a reversible change in color upon exposure to light, in phenoxazinone derivatives opens the door to applications in optical data storage, molecular switches, and photo-controlled drug delivery. researchgate.net Research will focus on designing molecular systems where light can trigger a reversible structural change in the molecule, leading to a change in its absorption and emission properties.

Mechanochromic luminescence , the change in fluorescence color in response to mechanical stimuli such as grinding or stretching, is a fascinating property that has been observed in some phenoxazine (B87303) derivatives. rsc.org This could be utilized in damage sensing for structural materials, pressure sensors, and security inks. Investigating the solid-state packing of this compound and its response to mechanical stress will be a key area of future work.

StimulusResponsive PropertyPotential Application
Solvent PolaritySolvatochromismPolarity sensors, bio-imaging
TemperatureThermochromismTemperature sensors, smart coatings
LightPhotochromismOptical data storage, molecular switches
Mechanical ForceMechanochromic LuminescenceDamage sensors, security features

Predictive Material Design through Advanced Machine Learning and Artificial Intelligence Approaches

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The advent of advanced machine learning (ML) and artificial intelligence (AI) offers a paradigm shift towards predictive material design.

By constructing large datasets of known benzo[a]phenoxazin-5-one derivatives and their experimentally determined properties, ML models can be trained to predict the photophysical and electronic properties of new, yet-to-be-synthesized molecules. This will allow for the rapid in silico screening of vast chemical spaces to identify candidate molecules with desired characteristics for specific applications.

For instance, AI algorithms could be used to predict the absorption and emission spectra of novel derivatives, their quantum yields, and their suitability as components in solar cells or sensors. This would significantly accelerate the design of new materials with optimized performance.

Furthermore, machine learning can be employed to elucidate complex structure-property relationships that may not be immediately obvious to human researchers. This deeper understanding can then guide the rational design of next-generation materials with unprecedented functionalities.

Fundamental Studies on Excited State Deactivation Mechanisms in Solid State and Aggregated Forms

While the photophysical properties of Nile Red and its analogs are well-studied in solution, their behavior in the solid state and in aggregated forms is less understood. A fundamental understanding of the excited state deactivation mechanisms in these states is crucial for the development of efficient solid-state devices.

In the solid state, intermolecular interactions can lead to the formation of different types of aggregates (e.g., H-aggregates and J-aggregates), which can have a profound impact on the photophysical properties of the material. Future research will employ advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, to probe the excited state dynamics in thin films and crystals of this compound.

A key focus will be to understand and control the processes of aggregation-caused quenching (ACQ) and aggregation-induced emission (AIE). By strategically modifying the molecular structure and controlling the solid-state packing, it may be possible to suppress ACQ and even induce AIE, leading to materials with high solid-state fluorescence quantum yields.

These fundamental studies will not only provide a deeper understanding of the photophysics of this important class of molecules but will also provide the essential knowledge needed to design and fabricate high-performance organic electronic and photonic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination to introduce the bis(2-ethylhexyl)amino group. Key steps include:

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂ with ligands like BINAP) for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF or toluene) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity yields (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
AminationPd(OAc)₂, BINAP, Cs₂CO₃, 110°C65–7598%
PurificationSilica gel (hexane:EtOAc 3:1)8599%

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, alkyl chains at δ 0.8–1.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 493.28) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N values (e.g., C: 72.3%, H: 8.9%, N: 5.7%) .

Q. What solvent systems are suitable for enhancing solubility in biological assays?

  • Methodological Answer :

  • Polar Solvents : DMSO or DMF for stock solutions (1–10 mM).
  • Aqueous Buffers : Use surfactants (e.g., Tween-80) or cyclodextrins to improve solubility in PBS or cell culture media .
  • Stability Check : Monitor via UV-Vis spectroscopy (λmax ~580 nm) over 24 hours to detect aggregation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s photophysical properties for optoelectronic applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO-LUMO gaps (e.g., 2.3 eV) and absorption spectra .
  • TD-DFT : Simulate excited-state transitions (e.g., π→π* at 550–600 nm) to guide fluorophore design .
    • Data Contradiction Note : Discrepancies between experimental and theoretical λmax may arise from solvent effects not modeled in simulations .

Q. What strategies resolve contradictions in reported biological activity (e.g., anticancer vs. cytotoxicity)?

  • Methodological Answer :

  • Assay Validation : Use multiple cell lines (e.g., HeLa, MCF-7) and controls (e.g., cisplatin) to confirm specificity .
  • Dose-Response Curves : IC₅₀ values should be replicated across ≥3 independent experiments (e.g., IC₅₀ = 12 μM ± 2 in MCF-7) .
  • Off-Target Screening : Check for kinase inhibition (e.g., EGFR, VEGFR2) via kinase profiling arrays .

Q. How does the bis(2-ethylhexyl)amino group influence the compound’s aggregation-induced emission (AIE) properties?

  • Methodological Answer :

  • AIE Studies : Compare fluorescence intensity in THF (dispersed) vs. water (aggregated) using fluorimetry .
  • Structural Analysis : X-ray crystallography reveals steric hindrance from bulky alkyl chains, reducing π-π stacking .

Q. What mechanistic insights explain its role as a photosensitizer in photodynamic therapy (PDT)?

  • Methodological Answer :

  • ROS Detection : Use DCFH-DA probes to quantify singlet oxygen (¹O₂) generation under UV/Vis irradiation .
  • Cellular Localization : Confocal microscopy with organelle-specific dyes (e.g., MitoTracker) confirms mitochondrial targeting .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study structure-activity relationships (SAR) for analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., alkyl chain length, halogens) via parallel synthesis .
  • SAR Table :
AnalogSubstituentLogPIC₅₀ (μM)
1-C₆H₁₃4.118.2
2-C₈H₁₇ (target)5.312.0
  • Statistical Analysis : Multivariate regression links logP/polarity to bioactivity .

Q. What protocols mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Process Control : Monitor reaction progress via in-situ FTIR for amine coupling completion .
  • QC Metrics : Enforce strict thresholds (e.g., HPLC purity ≥98%, residual Pd <10 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.